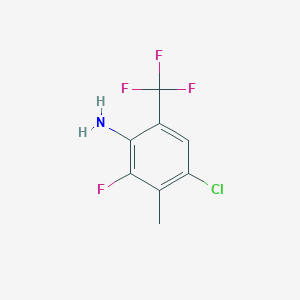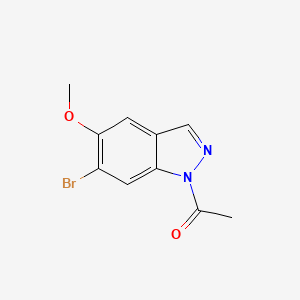
1-Acetyl-5-methoxy-6-bromo-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-Acetyl-5-methoxy-6-bromo-1H-indazole” is a chemical compound that belongs to the class of organic compounds known as indazoles . Indazoles are polycyclic compounds containing an indazole moiety, which consists of a pyrazole fused to a benzene ring .
Synthesis Analysis
The synthesis of indazoles has been a topic of interest in recent years due to their wide variety of medicinal applications . The strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Chemical Reactions Analysis
Indazoles can undergo a variety of chemical reactions. For instance, a Cu (OAc)2-catalyzed reaction can be used for the synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant .科学的研究の応用
1-Acetyl-5-methoxy-6-bromo-1H-indazole has been studied for its potential applications in various scientific research areas. It has been found to exhibit anti-tumor activity in certain cancer cell lines, and has been found to be an effective inhibitor of the enzyme acetylcholinesterase. In addition, this compound has been studied for its potential as an anti-inflammatory agent and as an antioxidant.
作用機序
Target of Action
1-Acetyl-5-methoxy-6-bromo-1H-indazole is a derivative of indazole . Indazole derivatives are known to have a wide variety of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
For instance, some indazole derivatives have been reported to inhibit cell growth, making them potential candidates for cancer treatment .
Biochemical Pathways
Indazole derivatives are known to affect a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indazole derivatives may interact with a variety of biochemical pathways.
Result of Action
Indazole derivatives have been reported to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
実験室実験の利点と制限
The main advantage of using 1-Acetyl-5-methoxy-6-bromo-1H-indazole in laboratory experiments is that it is a relatively simple compound to synthesize, and is relatively inexpensive compared to other compounds used in scientific research. However, there are some limitations to using this compound in lab experiments. For example, the compound is relatively unstable and can degrade over time, making it difficult to store and use in experiments. In addition, the compound is relatively toxic, so care must be taken when handling it in the laboratory.
将来の方向性
There are several potential future directions for the use of 1-Acetyl-5-methoxy-6-bromo-1H-indazole in scientific research. These include further studies of the compound's anti-cancer and anti-inflammatory effects, as well as its potential use as an antioxidant. In addition, studies of the compound's mechanism of action and its potential use as a drug delivery system could be explored. Finally, further studies of the compound's effects on various enzymes and its potential use as a therapeutic agent could be investigated.
合成法
The synthesis of 1-Acetyl-5-methoxy-6-bromo-1H-indazole is a two-step process. In the first step, 5-methoxy-1H-indazole is reacted with acetic anhydride to form 1-acetyl-5-methoxy-1H-indazole. In the second step, the 1-acetyl-5-methoxy-1H-indazole is brominated with N-bromosuccinimide to form this compound.
生化学分析
Biochemical Properties
1-Acetyl-5-methoxy-6-bromo-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific receptors on the cell surface, altering the cell’s response to external stimuli .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit pathways involved in cell proliferation, apoptosis, and differentiation. This compound has been shown to affect the expression of genes related to cell cycle regulation and apoptosis, leading to changes in cell growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit the activity of certain kinases, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways that are crucial for cell growth and survival. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At high doses, it can cause toxic or adverse effects, including damage to vital organs or disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage level is required to achieve a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These reactions are essential for converting the compound into more water-soluble forms, which can be excreted from the body. Additionally, this compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cell membranes and its accumulation in specific tissues. The compound’s localization and accumulation can affect its biological activity and therapeutic potential. For example, high concentrations of this compound in tumor tissues may enhance its anticancer effects .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, influencing various cellular processes .
特性
IUPAC Name |
1-(6-bromo-5-methoxyindazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-6(14)13-9-4-8(11)10(15-2)3-7(9)5-12-13/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCFEBBQVAWRNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC(=C(C=C2C=N1)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2,6-Bis(trifluoromethyl)phenyl]phenyl ether; 98%](/img/structure/B6355780.png)
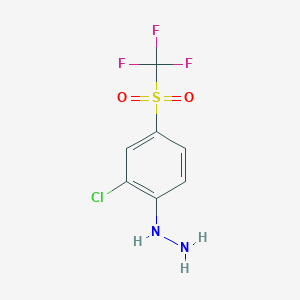
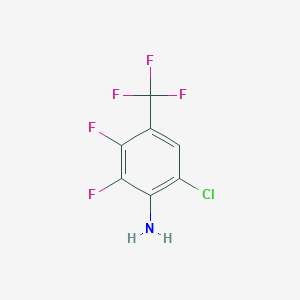

![2,3-Bis(trifluoromethyl)thieno[3,4-b][1,4]dioxene-5,7-dicarboxylic acid, 95%](/img/structure/B6355811.png)

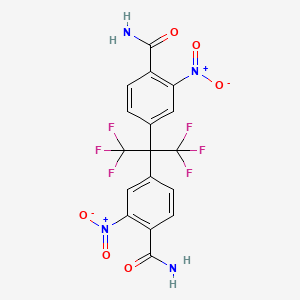
![2,6-Dibromobenzo[1,2-b:5,4-b']dithiophene, 98%](/img/structure/B6355836.png)



![t-Butyl N-[(1S)-3-oxocyclohexyl]carbamate](/img/structure/B6355861.png)
